1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-9-5-1-2-6-11(9)16-10-7-3-4-8(10)12(15-16)13(17)18/h1-2,5-6H,3-4,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKVQQEPGUFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926261-73-6 | |
| Record name | 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydrazine derivatives and cyclopentanone in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Sulfonylation with Cyclopropylsulfonyl Chloride
The piperazine nitrogen is sulfonylated to introduce the cyclopropylsulfonyl group:
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Step 4 : The piperazine-substituted quinazolinone reacts with cyclopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Key Conditions :
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Solvent: Dichloromethane or THF
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Base: Triethylamine (1.2 equiv)
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Temperature: Room temperature (2–4 hours)
Attachment of the 2-Oxoethyl Side Chain
The oxoethyl group is introduced via alkylation or acylation:
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Step 5 : Bromoacetyl bromide reacts with the sulfonylated intermediate in ethanol under basic conditions (e.g., NaOH) . For example, ethyl bromoacetate has been used to alkylate quinazolinone derivatives at the N-3 position .
Key Conditions :
Final Product Characterization
The synthesized compound is purified via recrystallization (ethanol/water) and characterized using:
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¹H/¹³C NMR : Peaks for cyclopropyl (δ 0.8–1.2 ppm), sulfonyl (δ 3.5–4.0 ppm), and quinazolinone carbonyl (δ 165–170 ppm) .
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IR : Stretches for C=O (1680–1700 cm⁻¹) and S=O (1150–1200 cm⁻¹) .
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Mass Spectrometry : Molecular ion peak at m/z 432.4 (calculated for C₁₈H₂₁N₅O₄S) .
Reaction Optimization and Challenges
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Regioselectivity : Piperazine’s dual nitrogen atoms necessitate controlled stoichiometry during sulfonylation to avoid disubstitution .
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Solubility : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity during alkylation .
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Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1) resolves byproducts .
Comparative Reaction Data
| Step
Scientific Research Applications
Pharmaceutical Applications
1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has shown promise in drug discovery and development:
- Anti-inflammatory Agents : The compound is being investigated for its potential as an anti-inflammatory drug. Its structural similarity to known anti-inflammatory agents suggests it may inhibit specific pathways involved in inflammation.
- Analgesics : Research indicates that derivatives of this compound could serve as analgesics by modulating pain pathways in the central nervous system.
Agricultural Chemistry
The compound is also relevant in agricultural applications:
- Herbicides : It serves as an intermediate in the synthesis of herbicides, contributing to enhanced weed management and crop yield. Its fluorinated structure may improve the efficacy and selectivity of agrochemicals.
Material Science
In material science, this compound is utilized for:
- Polymer Formulation : The compound can be incorporated into polymers to enhance thermal stability and mechanical properties. Its unique structure allows for modifications that can lead to advanced materials with specialized functions.
Biochemical Research
The compound plays a role in biochemical studies:
- Enzyme Inhibition Studies : It is used in research focused on enzyme inhibition, helping to elucidate metabolic pathways and develop targeted therapies. Understanding how this compound interacts with enzymes can lead to new therapeutic strategies.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of derivatives of cyclopenta[c]pyrazole compounds showed that certain modifications led to significant reductions in inflammation markers in vitro. This suggests potential applications in treating chronic inflammatory diseases.
Case Study 2: Herbicide Development
Research on the synthesis of herbicidal formulations incorporating this compound demonstrated improved efficacy against common agricultural weeds. Field trials indicated a higher crop yield when used compared to traditional herbicides.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the halogenation pattern or substituents on the phenyl ring, which influence electronic properties, lipophilicity, and target binding.
Notes:
- The 2-fluorophenyl analog’s ortho-fluorine may induce steric hindrance, reducing rotational freedom compared to para-substituted analogs .
- Bromine in the 3-bromo analog increases molecular weight and polarizability, favoring interactions with hydrophobic enzyme pockets .
Core Ring Modifications
Compounds with expanded or contracted ring systems exhibit distinct conformational and electronic profiles:
Notes:
- Cyclopenta[c]pyrazoles are more synthetically accessible due to fewer steric challenges during ring closure .
Carboxylic Acid vs. Other Functional Groups
Replacing the carboxylic acid with esters, amides, or amines alters solubility and bioavailability:
Notes:
Biological Activity
1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS No. 926261-73-6) is a compound of interest due to its potential biological activities. This article delves into its synthesis, molecular properties, and biological evaluations based on diverse research findings.
Molecular Properties
- Molecular Formula : C13H11FN2O2
- Molecular Weight : 246.24 g/mol
- Structure : The compound features a cyclopentapyrazole core with a carboxylic acid functional group and a fluorophenyl substituent.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, particularly its inhibitory effects on various biological targets. The following sections summarize key findings from relevant research.
Inhibitory Activity
- Enzyme Inhibition : One study reported that derivatives of pyrazole exhibited significant inhibitory activity against specific enzymes at concentrations around 10 μM. The presence of electron-withdrawing groups, such as fluorine at the para position, enhanced the inhibitory potential of these compounds .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that compounds with halogen substitutions showed increased activity. For instance, a derivative with a 4-fluorophenyl group demonstrated the highest inhibition percentage (56.45%) among its series .
- Nucleic Acid Interaction : The interaction of the compound with nucleic acid (NA) was evaluated, revealing that hydrogen bonding and hydrophobic interactions with active site residues contribute to its inhibitory effects .
Case Study 1: Antiproliferative Activity
A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against cancer cell lines. Compounds displaying structural similarities to this compound exhibited promising cytotoxic effects, with some derivatives showing up to 72% inhibition at 10 μM concentration .
Case Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory properties of pyrazole derivatives similar to the compound . It was found that these compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Safety and Toxicology
The compound is classified under GHS hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation during handling .
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 926261-73-6 |
| Molecular Formula | C13H11FN2O2 |
| Molecular Weight | 246.24 g/mol |
| Inhibitory Activity | Up to 72% at 10 μM |
| SAR Findings | Enhanced activity with halogens |
| Safety Classification | GHS07 (Warning) |
Q & A
Basic Synthesis and Characterization
Q1: What synthetic methodologies are effective for preparing 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, and how can reaction conditions be optimized? A: The synthesis of analogous pyrazole-carboxylic acids often involves multi-step protocols. For example, Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl substituents (e.g., fluorophenyl groups) to the pyrazole core . Key steps include:
- Reagent selection : Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids for aryl coupling.
- Solvent optimization : Degassed DMF/water mixtures improve reaction efficiency .
- Purification : Column chromatography or recrystallization ensures product purity, as seen in the isolation of ethyl 3,4-diaryl-pyrazole carboxylates .
For cyclopenta-fused systems, cyclization under acidic or thermal conditions may be required. Post-synthesis, hydrolysis of ester intermediates (e.g., using HCl/water at 93–96°C for 17 hours) yields carboxylic acid derivatives .
Advanced Analytical Characterization
Q2: How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound? A:
- NMR analysis : ¹H/¹³C NMR can confirm regiochemistry of substituents. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while fluorophenyl groups show distinct coupling patterns .
- X-ray crystallography : Single-crystal studies (e.g., R factor < 0.08) provide unambiguous confirmation of fused cyclopenta-pyrazole systems. For example, bond angles and torsion angles in similar compounds (e.g., 5-(4-chlorophenyl) derivatives) reveal non-planar conformations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected m/z ~275 for C₁₄H₁₂FN₂O₂) and fragmentation patterns .
Stability and Reactivity
Q3: What are the stability considerations for this compound under experimental storage and reaction conditions? A:
- Thermal stability : Pyrazole derivatives with electron-withdrawing groups (e.g., carboxylic acid) are generally stable up to 200°C. However, decomposition temperatures should be confirmed via TGA .
- Light sensitivity : Fluorinated aromatics may degrade under prolonged UV exposure; storage in amber vials is recommended .
- Reactivity : The carboxylic acid group can participate in amidation or esterification. Avoid strong oxidizing agents (e.g., HNO₃) to prevent decarboxylation .
Biological Activity and Structure-Activity Relationships (SAR)
Q4: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity? A: Comparative SAR studies on related pyrazoles reveal:
- Fluorine vs. chlorine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens .
- Positional effects : 2-Fluorophenyl substituents (meta to pyrazole) may improve target binding affinity vs. para-substituted analogs, as seen in kinase inhibitors .
- Fused rings : Cyclopenta moieties increase lipophilicity, potentially enhancing membrane permeability .
Crystallographic Data Interpretation
Q5: How can crystallographic data be used to validate the stereochemistry of the cyclopenta-pyrazole system? A: Single-crystal X-ray diffraction provides critical insights:
- Bond lengths : C–C bonds in cyclopenta systems average 1.50–1.55 Å, while pyrazole N–N bonds are ~1.35 Å .
- Dihedral angles : Non-planar conformations (e.g., dihedral angles > 20° between pyrazole and fluorophenyl rings) indicate steric strain .
- Hydrogen bonding : Carboxylic acid groups often form intermolecular H-bonds (O–H···O/N), influencing crystal packing .
Contradictory Data in Synthetic Yields
Q6: How should researchers address discrepancies in reported yields for similar pyrazole syntheses? A: Yield variations often arise from:
- Catalyst loading : Pd(PPh₃)₄ concentrations between 2–5 mol% can alter coupling efficiency .
- Reaction time : Extended heating (e.g., 17–24 hours) may improve conversion but risk side reactions .
- Purification losses : Column chromatography recovery rates vary; alternative methods like preparative HPLC may improve yields .
Method Development for Analytical Quantification
Q7: What chromatographic or spectroscopic methods are optimal for quantifying this compound in complex matrices? A:
- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for baseline separation. Retention times for similar pyrazoles range 8–12 minutes .
- UV detection : Maximal absorbance near 254 nm (π→π* transitions in aromatic systems) .
- Calibration curves : Linear ranges (0.1–100 µg/mL) with R² > 0.99 ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
